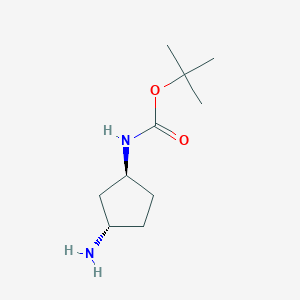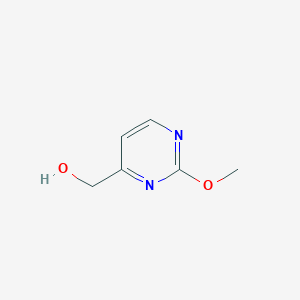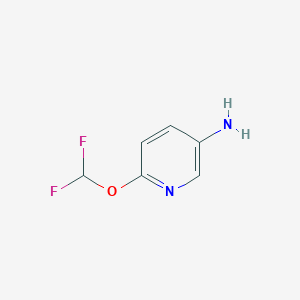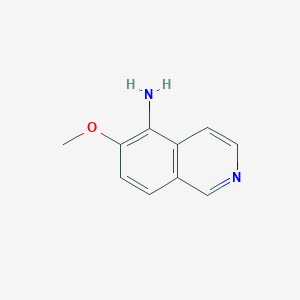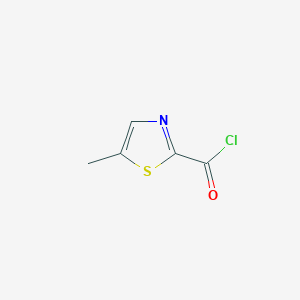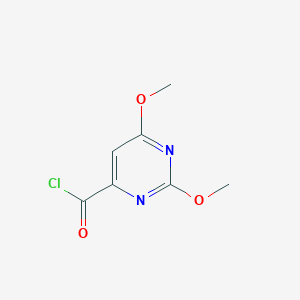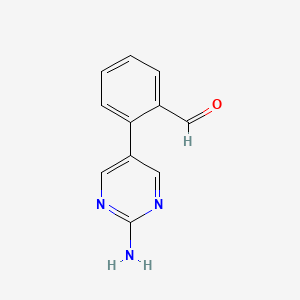
2-(2-Aminopyrimidin-5-yl)benzaldehyde
説明
“2-(2-Aminopyrimidin-5-yl)benzaldehyde” is a chemical compound with the molecular formula C11H9N3O . It has a molecular weight of 199.21 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of this compound isNc1ncc(cn1)-c2ccccc2C=O . The InChI code is 1S/C11H9N3O/c12-11-13-5-9(6-14-11)10-4-2-1-3-8(10)7-15/h1-7H,(H2,12,13,14) . These codes provide a way to represent the molecule’s structure in a textual format. Physical And Chemical Properties Analysis
The compound has a molecular weight of 199.21 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.科学的研究の応用
Application 1: Antitrypanosomal and Antiplasmodial Activities
- Summary of the Application : The compound “2-(2-Aminopyrimidin-5-yl)benzaldehyde” is used in the synthesis of new 2-aminopyrimidine derivatives, which have shown significant antitrypanosomal and antiplasmodial activities . These activities make them potential candidates for the treatment of diseases such as Human African Trypanosomiasis (HAT) and malaria .
- Methods of Application or Experimental Procedures : The 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
- Results or Outcomes : Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity . The influence of the structural modifications on these activities is discussed .
Application 2: Anticancer Activity
- Summary of the Application : The compound “2-(2-Aminopyrimidin-5-yl)benzaldehyde” is used in the synthesis of novel compounds of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines, which have shown significant anticancer activity . These compounds are potential candidates for the treatment of various types of cancer .
- Methods of Application or Experimental Procedures : The novel compounds were prepared from “2-(2-Aminopyrimidin-5-yl)benzaldehyde” and other starting materials. The rational design in 2016 led to the discovery of these highly potent novel compounds .
- Results or Outcomes : The compound 19, a derivative of “2-(2-Aminopyrimidin-5-yl)benzaldehyde”, showed significant inhibitory activity against PI3K kinases, with IC50 values of 4.2, 13, 64, 50, and 78 nM for PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, and mTOR9, respectively . This suggests that it could be a promising candidate for further development as an anticancer agent .
Application 3: Antiviral Activity
- Summary of the Application : The compound “2-(2-Aminopyrimidin-5-yl)benzaldehyde” is used in the synthesis of pyridine-containing compounds, which have shown significant antiviral activity . These compounds are potential candidates for the treatment of various viral diseases .
- Methods of Application or Experimental Procedures : The novel compounds were prepared from “2-(2-Aminopyrimidin-5-yl)benzaldehyde” and other starting materials. The rational design led to the discovery of these highly potent novel compounds .
- Results or Outcomes : The compounds showed significant inhibitory activity against various viruses. This suggests that they could be promising candidates for further development as antiviral agents .
特性
IUPAC Name |
2-(2-aminopyrimidin-5-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c12-11-13-5-9(6-14-11)10-4-2-1-3-8(10)7-15/h1-7H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJYEVPDHFSBMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CN=C(N=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661700 | |
| Record name | 2-(2-Aminopyrimidin-5-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminopyrimidin-5-yl)benzaldehyde | |
CAS RN |
914349-52-3 | |
| Record name | 2-(2-Amino-5-pyrimidinyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914349-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Aminopyrimidin-5-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




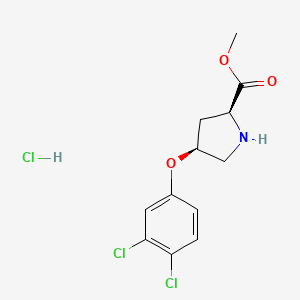
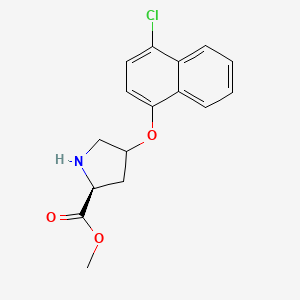
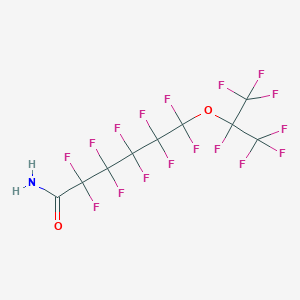
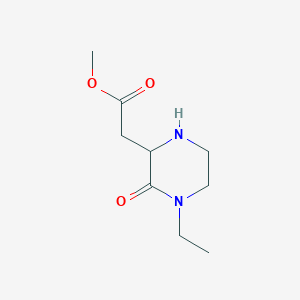
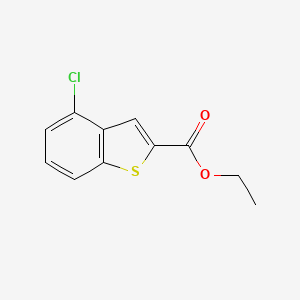
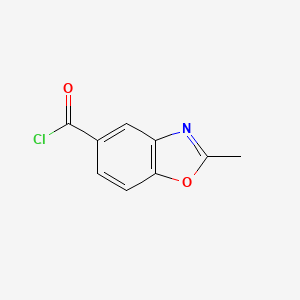
![Pyrazolo[1,5-b]pyridazine-3-carbaldehyde](/img/structure/B1388828.png)
